molecular formula C7H10Cl2N4 B2529155 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride CAS No. 2102412-95-1

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride

Cat. No.: B2529155
CAS No.: 2102412-95-1
M. Wt: 221.09
InChI Key: AGYRPPMYQMJOCP-UHFFFAOYSA-N
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Description

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

The synthesis of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the imidazo[4,5-b]pyridine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazo[4,5-b]pyridine N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halides or other nucleophiles replace the amine group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, particularly in the context of GABA_A receptor agonists.

    Medicine: It has potential therapeutic applications, including the development of drugs for central nervous system disorders, cancer, and inflammation.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.

    Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.

    Imidazo[1,2-a]pyridine: Known for its use in the synthesis of drugs like zolpidem.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-5-1-2-9-7-6(5)10-4-11-7;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYRPPMYQMJOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-95-1
Record name (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine dihydrochloride
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